2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a complex organic compound with significant potential in pharmaceutical research. It has garnered attention for its structural uniqueness and possible therapeutic applications. The compound has a molecular formula of C25H27N5O and a molecular weight of approximately 413.525 g/mol. It is categorized under pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities.
The compound is available for research purposes from various chemical suppliers, including Evita Chem, which lists it under catalog number EVT-2658950. It is important to note that this compound is intended for non-human research only and should not be used for therapeutic or veterinary applications .
This compound falls within the category of heterocyclic compounds, specifically those containing pyrazole and piperazine moieties. Heterocycles are compounds that contain rings made up of at least one atom that is not carbon. The presence of these functional groups often correlates with biological activity, making them valuable in medicinal chemistry.
The synthesis of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the search results, similar compounds suggest the use of:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol can be represented in various formats:
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
These notations provide insight into the arrangement of atoms within the molecule and facilitate computational modeling and analysis.
The average mass of this compound is approximately 413.515 Da, with a monoisotopic mass of 413.221558 Da .
While specific reactions involving 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol were not detailed in the search results, compounds with similar structures often participate in:
Understanding the reactivity patterns requires knowledge of electronic effects imparted by substituents on the aromatic rings and heterocycles involved.
Further pharmacological studies would be required to elucidate specific interactions and confirm biological activity.
Chemical stability under various conditions (e.g., pH levels or temperature) would need to be evaluated through empirical studies.
The potential applications of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol include:
This compound represents a promising avenue for further research aimed at developing new therapeutic agents based on its unique chemical structure and potential biological activity .
The pyrazolo[1,5‑a]pyrimidine core is synthesized through regioselective cyclocondensation between 5-aminopyrazole derivatives and 1,3-bielectrophilic reagents. For 2-methyl-3,5-diphenylpyrazolo[1,5‑a]pyrimidine, 5-amino-3-methyl-1-phenylpyrazole reacts with benzoylacetophenone under acid catalysis. Acetic acid or ionic liquids ([bmim]Br) serve as optimal solvents, enabling Michael addition, cyclization, and aromatization at 90–100°C [4] [9]. The 3-methyl group on the pyrazole directs regiochemistry, ensuring C5-phenyl and C7-chlorine substituents. Microwave irradiation significantly enhances this process, reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields to >85% [9].
Regioselectivity challenges arise when using unsymmetrical 1,3-dicarbonyl compounds. For example, trifluoromethyl-β-diketones adopt keto or enol forms under different conditions, yielding C4- or C6-CF₃ regioisomers, respectively [2]. Steric and electronic effects influence this outcome: electron-withdrawing aryl groups increase electrophilicity, favoring cyclization (e.g., ethyl 2,4-dioxo-4-phenylbutanoate affords 80% yield versus 50% for electron-donating analogs) [2].
Table 1: Regioselectivity in Pyrazolo[1,5‑a]pyrimidine Synthesis
5-Aminopyrazole | 1,3-Bielectrophile | Conditions | Regioisomer Ratio | Yield (%) |
---|---|---|---|---|
3-Methyl-1-phenyl | Benzoylacetophenone | AcOH, Δ | >20:1 (C5-Ph) | 92 |
Unsubstituted | Trifluoroacetylacetone | Solvent-free | 1:0 (C6-CF₃) | 88 |
Unsubstituted | Trifluoroacetylacetone | AcOH, Δ | 0:1 (C4-CF₃) | 78 |
Piperazine-ethanol incorporation occurs via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling at the C7-position of the chlorinated pyrazolo[1,5‑a]pyrimidine intermediate. SNAr using anhydrous potassium carbonate in acetonitrile at 80°C achieves 70–75% yield but faces limitations with electron-deficient cores [5] [8]. Palladium-catalyzed Buchwald-Hartwig amination overcomes this, employing Pd₂(dba)₃/XantPhos (2.5 mol%) in toluene at 100°C to afford >90% coupling efficiency [5]. Ethanolamine derivatives require protection-deprotection strategies; tert-butyldimethylsilyl (TBS) ethers prevent O-alkylation during SNAr, with subsequent tetra-n-butylammonium fluoride (TBAF) deprotection [8].
Alternative pathways involve reductive amination between 7-piperazinyl precursors and glycolaldehyde or direct use of 2-chloroethanol followed by hydroxide substitution. The latter risks over-alkylation, reducing yields to <60% [5]. For scaled synthesis, lithium bis(trimethylsilyl)amide (LiHMDS) facilitates ethanolamine coupling under transition metal-free conditions in tetrahydrofuran at 25°C, minimizing metal contamination in pharmaceuticals [5] [8].
Table 2: Piperazine-Ethanol Coupling Methods
Method | Conditions | Advantages | Limitations | Yield (%) |
---|---|---|---|---|
SNAr | K₂CO₃, CH₃CN, 80°C | No metal residues | Low reactivity with EWG | 70–75 |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, toluene, 100°C | Broad substrate scope | Pd removal required | >90 |
LiHMDS-mediated | LiHMDS, THF, 25°C | Metal-free, ambient temperature | Air/moisture sensitivity | 85 |
Optimizing the 3,5-diphenyl substitution necessitates precise electrophile selection and reaction engineering. 2,4-Dicarbonyl compounds with matched electronic profiles prevent regioisomeric byproducts: α,β-unsaturated ketones (e.g., benzalacetophenone) undergo Michael addition exclusively at the β-position in ionic liquids, yielding 3,5-diphenyl derivatives regioselectively [2] [4]. Solvent-free conditions under microwave irradiation further enhance atom economy, eliminating solvent waste and accelerating reactions 5-fold [9].
Catalyst design is critical. Scandium(III) triflate (20 mol%) in ethanol suppresses polycondensation by modulating electrophile reactivity, achieving 95% regiopurity for 3,5-diarylpyrazolo[1,5‑a]pyrimidines [4]. Kinetic studies reveal that electron-rich 5-aminopyrazoles require milder conditions (e.g., 60°C) to avoid decomposition, whereas electron-deficient analogs tolerate temperatures up to 120°C [9].
For the title compound, stepwise assembly proves superior:
This approach minimizes purification bottlenecks and ensures >99% regiochemical fidelity, essential for pharmaceutical applications [4] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: